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Compound of Interest

Compound Name: trans-2,5-Dimethylpiperazine

Cat. No.: B131708

Abstract: This technical guide provides an in-depth analysis of the molecular structure of trans-
2,5-dimethylpiperazine, a heterocyclic compound of significant interest in medicinal and
materials chemistry. We will explore its fundamental stereochemistry, delve into its
conformational preferences, and detail the experimental and computational methodologies
used for its structural elucidation. The relationship between its rigid, chiral structure and its
utility as a synthetic building block is also discussed, offering valuable insights for researchers,
scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the
core scaffold of numerous therapeutic agents due to their unique physicochemical properties.
[1] The six-membered heterocyclic ring, containing two nitrogen atoms at opposite positions,
provides a versatile template that can be modified to fine-tune biological activity and
pharmacokinetic profiles.[1] Among these derivatives, trans-2,5-dimethylpiperazine (CAS
2815-34-1) is a particularly valuable building block.[2][3] Its rigid conformational structure and
chirality, arising from the trans orientation of the two methyl groups, offer a well-defined three-
dimensional architecture. This guide will dissect the molecular structure of this compound,
providing a comprehensive understanding from its basic configuration to the advanced
techniques used to characterize it.

Part 1: Fundamental Stereochemistry and Chirality
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The defining feature of trans-2,5-dimethylpiperazine is the spatial arrangement of the two
methyl groups attached to the piperazine ring. The prefix "trans” indicates that the methyl
groups are located on opposite sides of the ring's approximate plane. This arrangement has a
profound consequence: it renders the molecule chiral.

Unlike its achiral meso counterpart, cis-2,5-dimethylpiperazine, the trans isomer lacks an
internal plane of symmetry. As a result, it exists as a pair of non-superimposable mirror images,
known as enantiomers: (2R,5R)-2,5-dimethylpiperazine and (2S,5S)-2,5-dimethylpiperazine.
This chirality is a critical attribute in drug development, where the biological activity of
enantiomers can differ significantly. The molecule is a C-alkyl substituted piperazine used in the
synthesis of opioid receptor ligands and other bioactive compounds.[2][3]

Caption: Stereoisomers of 2,5-Dimethylpiperazine.

Part 2: Conformational Analysis

The piperazine ring is not planar and, similar to cyclohexane, predominantly adopts a low-
energy chair conformation to minimize angular and torsional strain. In this conformation, the
substituents on the ring carbons can occupy two distinct positions: axial (perpendicular to the
ring's plane) or equatorial (in the plane of the ring).

For trans-2,5-dimethylpiperazine, the key to its structural stability lies in the energetic
preference for placing the bulky methyl groups in the equatorial positions. When a methyl
group is in an axial position, it experiences steric hindrance from the other axial atoms on the
same side of the ring (1,3-diaxial interactions). By adopting a diequatorial conformation, the
molecule minimizes these unfavorable steric clashes, resulting in the most stable and
predominant form of the molecule in solution and in the solid state.

Multiple X-ray crystallography studies have confirmed that the trans-2,5-dimethylpiperazine
cation adopts an almost ideal chair conformation with both methyl groups in equatorial
orientations.[4][5][6][7][8] This diequatorial arrangement is the thermodynamically favored state.
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Conformational Preference of trans-2,5-Dimethylpiperazine
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Caption: Energetic preference for the diequatorial chair conformation.

Part 3: Experimental and Computational Structural
Elucidation

A combination of analytical techniques is employed to definitively determine and analyze the
molecular structure of trans-2,5-dimethylpiperazine.

Single-Crystal X-ray Crystallography

Expertise & Trustworthiness: Single-crystal X-ray crystallography is the gold standard for
unambiguously determining the three-dimensional structure of a molecule in the solid state.[9]
[10][11] The technique provides precise measurements of bond lengths, bond angles, and
torsion angles, offering a static snapshot of the molecule's most stable conformation within the
crystal lattice. For trans-2,5-dimethylpiperazine, this method consistently confirms the chair
conformation with diequatorial methyl groups.[4][5][6]

Data Presentation: Crystallographic Parameters

The following table summarizes typical bond lengths and angles for the trans-2,5-
dimethylpiperazine cation, as determined from crystallographic data. These values are
consistent across various reported salt structures.[4][5][6]
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Parameter Average Value Source(s)
C-N Bond Length 1.490 - 1.503 A [4][6]

C-C Bond Length 1.513-1.534 A [4][6]
C-N-C Bond Angle 112.4-113.5° [41[6]
C-C-N Bond Angle 108.7 - 109.2° [4][6]
Average Torsion Angle ~58.9° [4]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The protocol for determining a small molecule crystal structure is a self-validating system,

where the quality of the final refined structure (e.g., R-factor) provides a direct measure of the

experiment's success.

Crystallization: The first, and often most challenging, step is to grow a single crystal of high
quality, typically >0.1 mm in all dimensions, free from significant defects.[12][13] For trans-
2,5-dimethylpiperazine, this is often achieved by slow evaporation of a solution containing
the compound and a suitable acid to form a salt.[5][6]

Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature
(e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray
beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are
recorded by a detector.[13]

Structure Solution: The diffraction data (intensities and positions of reflections) are
processed. The phase problem, a central challenge in crystallography, is solved using direct
methods for small molecules to generate an initial electron density map.[13]

Model Building and Refinement: An atomic model is built into the electron density map. This
model is then refined using least-squares techniques to achieve the best possible fit between
the calculated and observed diffraction patterns, yielding the final, precise molecular
structure.[4]
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Caption: Workflow for small molecule X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Trustworthiness: While X-ray crystallography provides a solid-state structure, NMR
spectroscopy reveals the structure and conformational dynamics of molecules in solution.[14]
[15] For trans-2,5-dimethylpiperazine, 1H and 3C NMR are crucial for confirming the
connectivity and the time-averaged conformation in a deuterated solvent.[16][17] The symmetry
of the diequatorial trans isomer leads to a simplified spectrum, which is a key diagnostic
feature.

Experimental Protocol: *H NMR Analysis

o Sample Preparation: Dissolve 5-20 mg of trans-2,5-dimethylpiperazine in a suitable
deuterated solvent (e.g., CDClIs or D20) to a final volume of approximately 0.6 mL in a 5 mm
NMR tube.[16][18] The solution must be homogeneous.

 Instrument Setup: Insert the sample into the NMR spectrometer. The instrument then
performs three key steps:

o Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the
magnetic field.[16]

o Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed
(*H).[16]

o Shimming: The magnetic field homogeneity is optimized across the sample to ensure
sharp, well-resolved peaks.[16]
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o Data Acquisition: A standard 'H pulse sequence is run. Multiple scans are acquired and
averaged to improve the signal-to-noise ratio.

e Spectral Interpretation:

o Chemical Shift: Due to the molecule's symmetry, only three unique signals are expected:
one for the methyl protons, one for the methine protons (at C2 and C5), and one for the
methylene protons (at C3 and C6).

o Integration: The relative areas of the peaks will correspond to the ratio of protons (e.g., 6H
for methyls, 2H for methines, 4H for methylenes).

o Coupling (Splitting): The splitting patterns (multiplicity) of the signals confirm the
connectivity. The magnitude of the coupling constants between protons on the piperazine
ring can provide evidence for the chair conformation. Large trans-diaxial coupling
constants are characteristic of a rigid chair conformation.

Part 4: Structural Relevance in Drug Development

The well-defined and rigid structure of trans-2,5-dimethylpiperazine makes it an exceptionally
useful scaffold in medicinal chemistry.[19][20]

o Structural Rigidity: The locked diequatorial chair conformation reduces the molecule's
conformational flexibility. This pre-organization can lead to a lower entropic penalty upon
binding to a biological target, potentially increasing binding affinity and potency.

» Chiral Scaffolding: As a chiral building block, it allows for the stereospecific synthesis of
complex molecules. This is critical for developing selective drugs that interact with chiral
biological environments like enzyme active sites or receptors.

« Diamine Functionality: The two secondary amine groups provide reactive handles for further
chemical modification. They can be functionalized to introduce other pharmacophoric
features or to act as linkers, connecting different parts of a drug molecule in a specific spatial
orientation.

Conclusion
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The molecular structure of trans-2,5-dimethylpiperazine is defined by its trans
stereochemistry, which imparts chirality and dictates a strong preference for a rigid, diequatorial
chair conformation. This structure has been unequivocally confirmed by powerful analytical
techniques, primarily single-crystal X-ray crystallography and NMR spectroscopy. The inherent
rigidity and defined three-dimensional architecture of this molecule are precisely the features
that make it a valuable and versatile building block for researchers in drug discovery and
materials science, enabling the rational design of new functional molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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